![molecular formula C22H24IOP B14605285 Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide CAS No. 61037-66-9](/img/structure/B14605285.png)
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is an organophosphorus compound with a complex structure It contains a phosphonium ion, which is a positively charged phosphorus atom bonded to four organic groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide typically involves the reaction of diphenylphosphine with 2-[(propan-2-yl)oxy]phenyl iodide in the presence of a methylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphonium ion can form strong interactions with negatively charged sites on biomolecules, leading to changes in their activity. Additionally, the compound can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties.
Uniqueness
Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide is unique due to the presence of the 2-[(propan-2-yl)oxy]phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
61037-66-9 |
|---|---|
分子式 |
C22H24IOP |
分子量 |
462.3 g/mol |
IUPAC名 |
methyl-diphenyl-(2-propan-2-yloxyphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H24OP.HI/c1-18(2)23-21-16-10-11-17-22(21)24(3,19-12-6-4-7-13-19)20-14-8-5-9-15-20;/h4-18H,1-3H3;1H/q+1;/p-1 |
InChIキー |
GNIIQPRMRDGXBY-UHFFFAOYSA-M |
正規SMILES |
CC(C)OC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



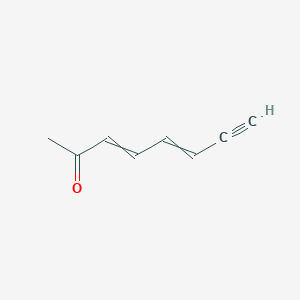
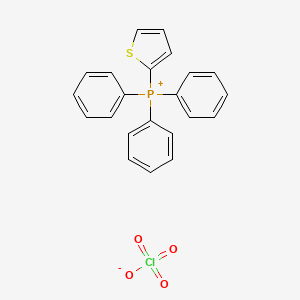
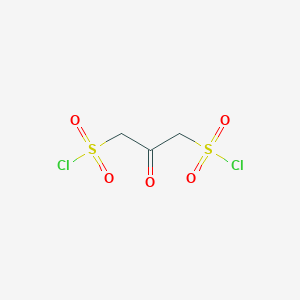
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)

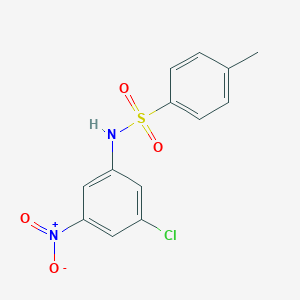
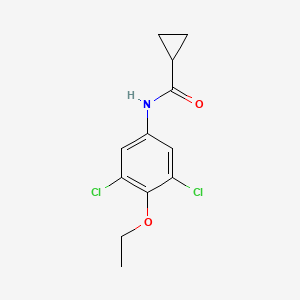
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
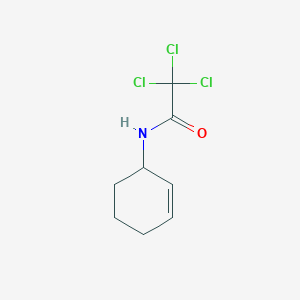
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

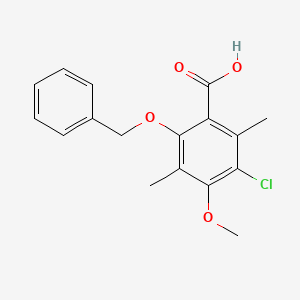
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
